

# (Rac)-ACT-451840: A Technical Overview of Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-ACT-451840 |           |
| Cat. No.:            | B1192078         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum.[1] As a key candidate in the fight against malaria, a thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development and potential clinical application. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of (Rac)-ACT-451840, based on preclinical and early-phase clinical studies.

#### **Pharmacokinetics**

The pharmacokinetic profile of **(Rac)-ACT-451840** has been primarily characterized in a first-in-human, single-ascending-dose study involving healthy male subjects.[2] This study revealed key insights into the drug's behavior in humans, particularly the significant impact of food on its bioavailability.

#### **Human Pharmacokinetic Data**

A single-ascending-dose study evaluated the pharmacokinetics of **(Rac)-ACT-451840** at doses of 10, 50, 200, and 500 mg in the fasted state, and at 200 and 500 mg in the fed state.[2] The



results demonstrated that plasma concentrations of ACT-451840 were low in the fasted state. [2] However, co-administration with food led to a substantial increase in exposure.[2][3]

At the highest dose of 500 mg, the peak drug concentration (Cmax) and the total drug exposure over time (AUC) were approximately 13- and 14-fold higher, respectively, in the fed state compared to the fasted state.[2] While food significantly increased absorption, it did not appear to affect the elimination half-life of the drug, which was approximately 34 hours at the 500 mg dose.[2]

Table 1: Geometric Mean Pharmacokinetic Parameters of **(Rac)-ACT-451840** in Healthy Male Subjects (Single Dose)[2]

| Dose (mg) | State  | Cmax<br>(ng/mL) | Tmax (h) | AUC0–∞<br>(ng·h/mL) | t1/2 (h)                                                           |
|-----------|--------|-----------------|----------|---------------------|--------------------------------------------------------------------|
| 10        | Fasted | -               | -        | -                   | 3.6                                                                |
| 50        | Fasted | -               | -        | -                   | 4.7                                                                |
| 200       | Fasted | -               | -        | -                   | 28.2                                                               |
| 500       | Fasted | 11.9            | 2.0      | 100.6               | 33.8                                                               |
| 500       | Fed    | 150.5           | 3.5      | 1408.1              | 31.8 (ratio of<br>geometric<br>mean fed vs.<br>fasted was<br>0.94) |

Note: Cmax, Tmax, AUC0–∞, and t1/2 represent maximum plasma concentration, time to reach Cmax, area under the plasma concentration-time curve from time zero to infinity, and elimination half-life, respectively. Dashes indicate data not explicitly provided in the cited source for those specific dose levels in a comparable format.

## **Preclinical Pharmacokinetics and Pharmacodynamics**

In preclinical studies, **(Rac)-ACT-451840** has demonstrated efficacy in murine models of malaria.[3][4] In a P. falciparum mouse model, an oral quadruple-dose regimen of ACT-451840



resulted in a 90% effective dose (ED90) of 3.7 mg/kg.[4] In a P. berghei infected mouse model, cure was achieved at oral doses of 300 mg/kg over three consecutive days.[3]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to correlate drug exposure (AUC, Cmax, and time above a threshold concentration) with antimalarial activity and survival in these animal models.[4][5] This modeling has been instrumental in predicting the human efficacious exposure.[4][5]

#### Metabolism

The metabolism of **(Rac)-ACT-451840** is a critical aspect of its disposition and is characterized by the formation of several metabolites, some of which are believed to be pharmacologically active.[2]

## **Metabolite Identification and Activity**

The first-in-human study identified the presence of several potential metabolites of ACT-451840.[2] A key finding from this study was that plasma concentrations of antimalarial activity, as measured by an ex vivo bioassay with P. falciparum, were approximately four times higher than the plasma concentrations of the parent drug measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This discrepancy strongly suggests the presence of circulating metabolites that contribute to the overall antimalarial effect.[2][6]

While the specific structures and quantitative pharmacokinetic profiles of these metabolites have not been fully elucidated in publicly available literature, a proposed metabolic pathway has been described.

## **Proposed Metabolic Pathways**

The metabolism of **(Rac)-ACT-451840** in human plasma is thought to proceed through several key biotransformations. A visual representation of these proposed pathways is provided below.





Click to download full resolution via product page

Figure 1: A diagram illustrating the proposed metabolic pathways of (Rac)-ACT-451840.

## **Experimental Protocols**

The following sections detail the methodologies employed in the key studies that form the basis of our current understanding of **(Rac)-ACT-451840**'s pharmacokinetics and metabolism.

### First-in-Human Pharmacokinetic Study

This study was a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[2]

 Study Design: Subjects were administered single oral doses of (Rac)-ACT-451840 or placebo. The doses escalated from 10 mg to 500 mg. The effect of food was assessed in the 200 mg and 500 mg dose cohorts.



- Subjects: Healthy male volunteers were enrolled in the study.
- Dosing and Sample Collection: The drug was administered orally. Serial blood samples were collected at predefined time points post-dose to characterize the pharmacokinetic profile.
- Analytical Methods: Plasma concentrations of (Rac)-ACT-451840 were determined using a
  validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
   Additionally, the total antimalarial activity in plasma was assessed using an ex vivo bioassay
  with a chloroquine-resistant strain of P. falciparum.



Click to download full resolution via product page

Figure 2: Workflow of the first-in-human pharmacokinetic study of (Rac)-ACT-451840.

## **Preclinical Efficacy Studies**

The in vivo efficacy of **(Rac)-ACT-451840** was evaluated in established mouse models of malaria.[4]

- Animal Models: NOD-scid IL2Rynull mice engrafted with human erythrocytes and infected with P. falciparum were used. Studies were also conducted in mice infected with the rodent parasite P. berghei.
- Dosing: The compound was administered orally, typically in a multi-dose regimen.
- Efficacy Endpoints: Efficacy was assessed by monitoring parasitemia in peripheral blood. In some models, survival was a key endpoint.



 Pharmacokinetic Sampling: Blood samples were collected from satellite groups of animals to determine the plasma concentrations of ACT-451840.

#### Conclusion

(Rac)-ACT-451840 exhibits a pharmacokinetic profile characterized by a significant food effect, with substantially increased exposure when administered with a meal. The long half-life of the parent compound is a favorable attribute for a potential antimalarial therapy. The presence of circulating, active metabolites is a key feature of its disposition and likely contributes significantly to its overall efficacy. Further studies to fully characterize the structure and pharmacokinetic profiles of these metabolites, as well as a comprehensive human ADME study, would provide a more complete understanding of the disposition of (Rac)-ACT-451840 and further guide its clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- To cite this document: BenchChem. [(Rac)-ACT-451840: A Technical Overview of Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1192078#rac-act-451840-pharmacokinetics-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com